2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-11-4-3-5-12(8-11)23-17(14-9-25-10-16(14)22-23)21-18(24)13-6-1-2-7-15(13)20/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHFZRZCSWNWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thienopyrazole class, noted for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 467.3 g/mol. Its structure includes a thieno[3,4-c]pyrazole core substituted with various functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H12Cl2N4O5S |
| Molecular Weight | 467.3 g/mol |
| IUPAC Name | 2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide |
| InChI Key | GUAYGSHEYPRCTN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, such as phosphodiesterase (PDE) and Aurora kinases, which are crucial in cell cycle regulation.
- Antioxidant Activity : Research indicates that thienopyrazole derivatives can act as antioxidants, protecting cells from oxidative stress and damage.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
-
Anticancer Activity :
- Studies have shown that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values as low as 49.85 µM for certain derivatives against A549 lung cancer cells .
- The mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Case Studies
Several studies have explored the biological effects of thienopyrazole derivatives:
- Study on Antioxidant Activity : A recent study assessed the protective effects of thienopyrazole compounds against oxidative damage in red blood cells of Clarias gariepinus, demonstrating significant reductions in erythrocyte malformations when treated with these compounds .
- Antitumor Activity Screening : Another investigation highlighted the antitumor potential of various thienopyrazole derivatives, noting their effectiveness in inducing apoptosis in cancer cells through targeted inhibition of specific kinases .
Scientific Research Applications
Basic Information
- IUPAC Name : 2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Molecular Formula : C18H14ClN3OS
- Molecular Weight : 373.84 g/mol
Structural Formula
The structural representation of the compound can be visualized as follows:
Antiviral Activity
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viral strains. In particular:
- Mechanism of Action : The compound interferes with viral replication processes by inhibiting specific viral enzymes.
- Case Study : A related derivative demonstrated an IC50 value of 1.1 µM against delavirdine-resistant HIV variants, showcasing potential for treatment in resistant cases .
Anticancer Properties
The anticancer potential of this compound has been investigated across several cancer cell lines:
- In vitro Studies : Compounds within the same class have been evaluated for their cytotoxic effects against breast cancer and prostate cancer cell lines.
- Case Study : A thieno[3,4-c]pyrazole derivative exhibited selective cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics .
| Cell Line | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Thieno derivative | 15 | |
| PC-3 (Prostate Cancer) | Thieno derivative | 12 |
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2-Cl and 3-Cl-phenyl groups likely elevate its logP compared to the 2-methyl and 2-fluoro analogs, suggesting slower metabolic clearance but higher membrane permeability .
Electronic and Steric Influences :
- The 2-Cl substituent on benzamide may enhance electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. In contrast, the 2-F analog’s electronegativity could alter binding kinetics without steric hindrance .
- The 2-CH₃ group in the methyl derivative provides steric bulk, which might disrupt planar interactions critical for target engagement .
Structural Determination Methods :
- Crystallographic studies of such compounds often employ SHELX software (e.g., SHELXL for refinement), ensuring precise structural resolution . The absence of a 5-oxo group in the target compound simplifies its crystal packing compared to the fluorinated analog .
Potential Applications: While the target compound’s specific use is underexplored in the provided evidence, benzamide derivatives with chlorinated aryl groups are frequently utilized as herbicides (e.g., chlorsulfuron) or insect growth regulators (e.g., triflumuron) . The fluorinated variant’s 5-oxo group may indicate a role in prodrug activation or metabolite formation .
Q & A
Q. Methodological Insight :
- Cyclization : Use thiourea derivatives with α,β-unsaturated ketones under acidic conditions to form the thieno[3,4-c]pyrazole core .
- Chlorination : Employ POCl₃ or SOCl₂ for introducing chlorine atoms, monitored by TLC to track completion.
- Amide Coupling : Activate carboxylic acids with EDCI/HOBt for coupling with amines, purified via column chromatography (silica gel, hexane/EtOAc) .
Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Basic
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>95%). Structural confirmation requires NMR (¹H/¹³C), FT-IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Advanced :
For resolving stereochemical ambiguities, single-crystal X-ray diffraction is definitive. Crystals are grown via slow evaporation in dichloromethane/hexane, with data collected at 200 K (R factor <0.05) .
How can reaction conditions be optimized to improve synthetic yield?
Advanced
Yield optimization hinges on solvent polarity, temperature control, and catalyst selection. For example:
- Solvent : Replace DMF with anhydrous THF to reduce side reactions during amide coupling .
- Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-couplings (if applicable), with microwave-assisted heating (120°C, 30 min) to accelerate kinetics .
Data-Driven Approach :
Design a factorial experiment varying temperature (25–80°C), solvent (THF vs. DCM), and catalyst load (1–5 mol%). Analyze via ANOVA to identify significant factors .
What strategies resolve contradictions in reported biological activity data across studies?
Advanced
Discrepancies often arise from assay variability (e.g., cell line differences, IC₅₀ protocols). Mitigation strategies:
- Standardized Assays : Use NIH/3T3 fibroblasts for cytotoxicity baselines and HEK293 for target-specific activity .
- Meta-Analysis : Pool data from ≥5 independent studies, applying Bland-Altman plots to assess bias in IC₅₀ values .
What computational methods predict the compound’s biological targets?
Advanced
Molecular docking (AutoDock Vina) against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs) identifies potential interactions. Pharmacophore modeling (Schrödinger Phase) prioritizes targets based on electrostatic and steric complementarity .
Q. Validation :
- In Silico : Compare docking scores (ΔG < -7 kcal/mol) with known inhibitors.
- In Vitro : Validate top candidates via competitive binding assays (e.g., fluorescence polarization) .
How is structure-activity relationship (SAR) studied for this compound?
Advanced
Systematic substitution of the chlorophenyl and benzamide groups is performed. For example:
- Chlorine Position : Compare 3-chloro vs. 4-chloro analogs in enzyme inhibition assays.
- Benzamide Modifications : Introduce methyl/methoxy groups at the 3- or 5-position to assess steric effects .
Data Analysis :
Use Hansch analysis to correlate logP/molar refractivity with activity trends .
What in vivo models are appropriate for evaluating pharmacokinetics?
Q. Advanced
- Rodent Models : Sprague-Dawley rats (IV/PO administration) for bioavailability (%F) and half-life (t₁/₂) studies. Plasma samples analyzed via LC-MS/MS .
- Tissue Distribution : Radiolabel the compound with ¹⁴C for autoradiography in liver, kidney, and brain .
How are synthetic byproducts characterized and minimized?
Q. Advanced
- LC-MS/MS : Identify byproducts (e.g., dechlorinated or oxidized derivatives) using m/z shifts.
- Process Optimization : Add antioxidants (e.g., BHT) during chlorination to prevent radical side reactions .
What mechanistic studies clarify its interaction with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified enzymes.
- Cryo-EM : Resolve compound-enzyme complexes at 3–4 Å resolution to map binding pockets .
How are contradictory spectral data (e.g., NMR shifts) reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
